molecular formula C9H11Cl2N B12654854 Benzenemethanamine, 3,5-dichloro-N-ethyl- CAS No. 90390-22-0

Benzenemethanamine, 3,5-dichloro-N-ethyl-

Cat. No.: B12654854
CAS No.: 90390-22-0
M. Wt: 204.09 g/mol
InChI Key: KYTXJFGXFLEWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3,5-dichloro-N-ethyl- typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

    Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Chlorination: Aniline is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3 and 5 positions, yielding 3,5-dichloroaniline.

    Alkylation: Finally, 3,5-dichloroaniline is alkylated with ethyl bromide in the presence of a base such as sodium hydroxide to produce Benzenemethanamine, 3,5-dichloro-N-ethyl-.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3,5-dichloro-N-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation and purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3,5-dichloro-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding amine.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Corresponding amine.

    Substitution: Substituted benzenemethanamines with different functional groups.

Scientific Research Applications

Benzenemethanamine, 3,5-dichloro-N-ethyl- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Benzenemethanamine, 3,5-dichloro-N-ethyl- can be compared with other similar compounds, such as:

    Benzenemethanamine, 3,5-dichloro-4-ethoxy-N-ethyl-: This compound has an additional ethoxy group at the 4 position, which may alter its chemical and biological properties.

    Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: This compound has bromine atoms instead of chlorine and different alkyl groups attached to the nitrogen atom, leading to different reactivity and applications.

    Benzenemethanamine, 2,5-dichloro-N-ethyl-: This compound has chlorine atoms at the 2 and 5 positions, which may result in different chemical behavior compared to the 3,5-dichloro derivative.

Properties

CAS No.

90390-22-0

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]ethanamine

InChI

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3

InChI Key

KYTXJFGXFLEWJY-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.